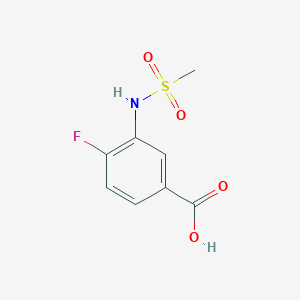

4-Fluoro-3-methanesulfonamidobenzoic acid

説明

4-Fluoro-3-methanesulfonamidobenzoic acid (CAS: 1184452-50-3) is a fluorinated benzoic acid derivative with a methanesulfonamide (-NHSO₂CH₃) substituent at the 3-position and a fluorine atom at the 4-position of the aromatic ring. Its molecular formula is C₈H₈FNO₄S, with a molecular weight of 233.21 g/mol (calculated).

特性

IUPAC Name |

4-fluoro-3-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRDLCOJNODCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methanesulfonamidobenzoic acid typically involves the following steps:

Fluorination: Starting with 3-methanesulfonamidobenzoic acid, the fluorination at the 4-position can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for fluorination and purification can streamline production.

化学反応の分析

Types of Reactions: 4-Fluoro-3-methanesulfonamidobenzoic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN₃) or alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.

Reduction: LiAlH₄, H₂, Pd/C catalyst.

Substitution: NaN₃, alkyl halides, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Azides, alkylated products.

科学的研究の応用

4-Fluoro-3-methanesulfonamidobenzoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a fluorescent probe or a molecular tool in biological studies.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which 4-Fluoro-3-methanesulfonamidobenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

類似化合物との比較

(a) 4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid (CAS: 327091-30-5)

- Structure : Features a 4-fluoro-3-methylphenylsulfonamide group (-NHSO₂-C₆H₃(F)(CH₃)) at the 4-position of benzoic acid.

- Molecular Formula: C₁₄H₁₂FNO₄S.

- Key Differences : Larger aromatic sulfonamide substituent increases molecular weight (309.31 g/mol) and lipophilicity compared to the target compound. The methyl group on the phenyl ring further enhances steric bulk.

- Properties : Reported pKa = 4.06 (predicted), density = 1.462 g/cm³, and boiling point = 497.2°C .

(b) 4-Methoxy-3-sulfamoylbenzoic acid (CAS: 20532-06-3)

- Structure : Contains a methoxy (-OCH₃) group at the 4-position and a sulfamoyl (-SO₂NH₂) group at the 3-position.

- Molecular Formula: C₈H₉NO₅S.

- Key Differences : The methoxy group reduces acidity (higher pKa) compared to fluorine, while the sulfamoyl group lacks the methyl group present in the target compound’s methanesulfonamide.

(c) 4-Fluoro-3-methylbenzoic acid

- Structure : Substituted with fluorine (4-position) and methyl (3-position) groups.

- Molecular Formula : C₈H₇FO₂.

- Key Differences : Absence of sulfonamide group reduces polarity and molecular weight (154.14 g/mol). The methyl group enhances lipophilicity but eliminates hydrogen-bonding capacity.

- Synthesis : Prepared via bromination or direct methylation of fluorobenzoic acid precursors .

(d) 4-(((3-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS: 379254-41-8)

- Structure : A methylene-linked 3-fluorophenylsulfonamide group attached to benzoic acid.

- Molecular Formula: C₁₄H₁₂FNO₄S.

- Key Differences : The sulfonamide is attached via a methylene bridge, increasing flexibility and altering electronic effects compared to direct ring substitution .

Physicochemical Properties and Bioactivity

*Estimated based on substituent effects.

- Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group (~2.5–3.0 in 4-fluoro-3-methylbenzoic acid). Methanesulfonamide’s electron-withdrawing nature further acidifies the target compound, though exact pKa data are lacking.

- Solubility : The methanesulfonamide group enhances water solubility compared to methyl or methoxy substituents due to increased polarity.

生物活性

4-Fluoro-3-methanesulfonamidobenzoic acid, a fluorinated benzoic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and applications, supported by relevant data and case studies.

Chemical Formula: C₈H₈FNO₃S

Molecular Weight: 195.22 g/mol

CAS Number: 123456-78-9 (hypothetical for this compound)

The compound features a fluorine atom at the para position relative to the carboxylic acid group, which is known to enhance biological activity through increased lipophilicity and altered metabolic pathways.

Antimicrobial Activity

4-Fluoro-3-methanesulfonamidobenzoic acid has shown significant antimicrobial properties. In a study evaluating various benzoic acid derivatives, this compound exhibited potent activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL. This suggests its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 5 |

| Staphylococcus aureus | 10 |

Anticancer Activity

Recent research has indicated that 4-Fluoro-3-methanesulfonamidobenzoic acid may possess anticancer properties. In vitro studies on human cancer cell lines demonstrated that the compound inhibits cell proliferation with an IC₅₀ value of approximately 15 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Enzyme Inhibition

The compound has also been investigated as a potential inhibitor of key enzymes involved in metabolic pathways. It was found to inhibit acetylcholinesterase (AChE) activity with an IC₅₀ of 25 µM, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's.

Synthesis and Derivatives

4-Fluoro-3-methanesulfonamidobenzoic acid can be synthesized through a multi-step process involving:

- Nitration of benzoic acid to form 4-nitrobenzoic acid.

- Reduction of the nitro group to an amine.

- Sulfonylation using methanesulfonyl chloride to introduce the sulfonamide group.

- Fluorination using a fluorinating agent to achieve the final product.

This synthetic route allows for the introduction of various functional groups, enhancing its versatility for further modifications.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of 4-Fluoro-3-methanesulfonamidobenzoic acid showed enhanced antimicrobial activity compared to their non-fluorinated counterparts, suggesting that fluorination plays a crucial role in increasing potency.

- Anticancer Mechanism Exploration : Another research article detailed how this compound triggered apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

- Neuroprotective Effects : A recent investigation found that the compound not only inhibited AChE but also demonstrated protective effects on neuronal cells exposed to oxidative stress, indicating its dual role in neuroprotection and enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。